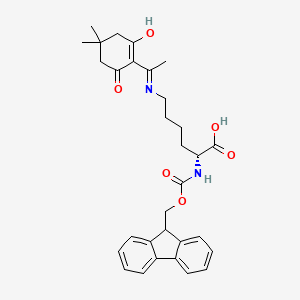![molecular formula C12H12ClN3O2 B2653403 2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide CAS No. 2411230-23-2](/img/structure/B2653403.png)
2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide is an organic compound that features a chloro-substituted amide linked to a phenyl ring, which is further substituted with a 1,2,4-oxadiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The 1,2,4-oxadiazole ring can be synthesized via the cyclization of an amidoxime with a carboxylic acid derivative. For instance, 5-methyl-1,2,4-oxadiazole can be prepared by reacting an appropriate amidoxime with acetic anhydride under reflux conditions .
-
Coupling with the Phenyl Ring: : The oxadiazole derivative is then coupled with a phenyl ring bearing a suitable leaving group, such as a halide. This can be achieved through a nucleophilic aromatic substitution reaction, where the oxadiazole acts as the nucleophile .
-
Introduction of the Chloro Group: This can be done by reacting the amide with thionyl chloride (SOCl₂) under controlled conditions to form the chloro-substituted amide .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming a carboxylic acid derivative under strong oxidizing conditions .
-
Reduction: : Reduction of the oxadiazole ring can lead to the formation of amines or other reduced derivatives, depending on the reducing agent used .
-
Substitution: : The chloro group in the amide can be substituted by nucleophiles such as amines or thiols, leading to the formation of various substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted amides.
科学研究应用
Chemistry
In chemistry, 2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the oxadiazole ring, known for its bioactivity, makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the agrochemical industry as a precursor to active ingredients in pesticides or herbicides.
作用机制
The mechanism of action of 2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
相似化合物的比较
Similar Compounds
2-Chloro-N-[4-(5-methyl-1,2,4-thiadiazol-3-yl)phenyl]propanamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-Chloro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide: Similar structure but with a different substitution pattern on the oxadiazole ring.
Uniqueness
The uniqueness of 2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the oxadiazole ring is particularly noteworthy, as it imparts distinct electronic properties and potential bioactivity compared to other heterocycles.
属性
IUPAC Name |
2-chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-7(13)12(17)15-10-5-3-9(4-6-10)11-14-8(2)18-16-11/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBVKDJEWMODMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
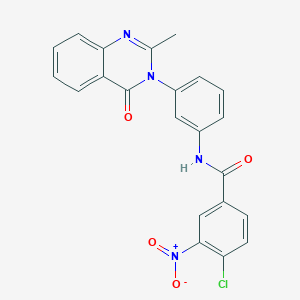
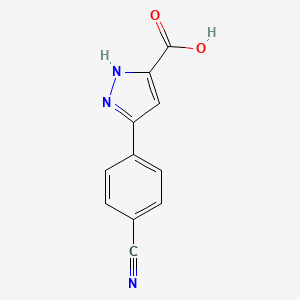
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide](/img/structure/B2653323.png)
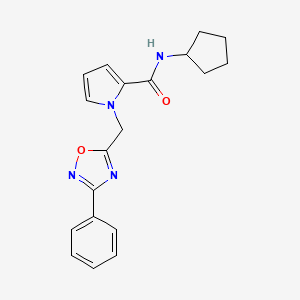
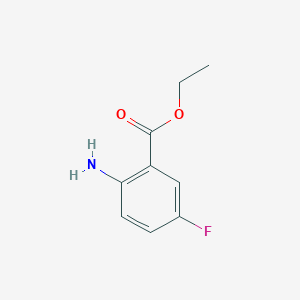
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2653327.png)
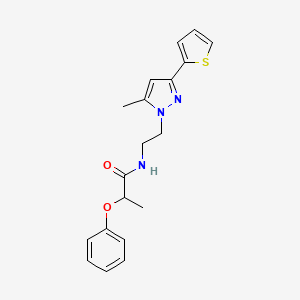
![N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2653330.png)
![2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B2653331.png)
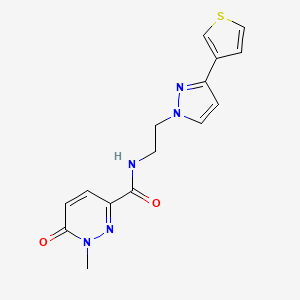
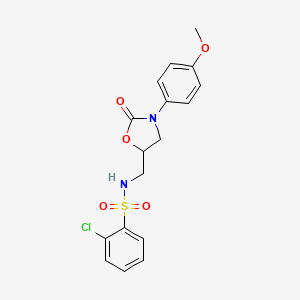
![2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2653338.png)
![N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2653341.png)
